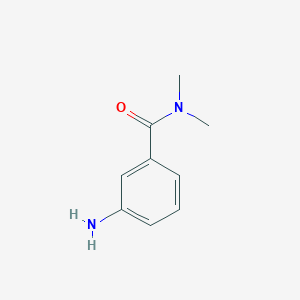

3-Amino-N,N-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPLRAXAVPPVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329889 | |

| Record name | 3-Amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33322-60-0 | |

| Record name | 3-Amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Amino-N,N-dimethylbenzamide (CAS No. 33322-60-0). Due to a notable lack of experimentally determined data in publicly accessible literature, this document combines computational predictions with established theoretical principles and general experimental methodologies. The information herein is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into the handling, characterization, and potential applications of this compound.

Core Physical and Chemical Data

This compound is a substituted benzamide featuring both an amino group and a dimethylamide moiety. These functional groups are anticipated to significantly influence its physical properties, such as its solubility and polarity. The core identification and computed property data are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | m-Amino-N,N-dimethylbenzamide, Benzamide, 3-amino-N,N-dimethyl-[1] |

| CAS Number | 33322-60-0[1][2] |

| Molecular Formula | C₉H₁₂N₂O[1][2] |

| Molecular Weight | 164.20 g/mol [1][2] |

| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N[1] |

| InChI Key | LZPLRAXAVPPVSX-UHFFFAOYSA-N[1][2] |

Table 2: Computed Physical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3-AA | 0.8 | PubChem |

| Topological Polar Surface Area | 49.4 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: The values in Table 2 are computationally predicted and have not been experimentally verified. XLogP3-AA is a measure of hydrophobicity, and the topological polar surface area (TPSA) is an indicator of a molecule's polarity, which can influence its membrane permeability.

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.[4]

Boiling Point Determination (Microscale)

For small quantities of a substance, a microscale boiling point determination can be employed.

Protocol:

-

Sample Preparation: A few drops of the substance are placed in a small test tube, and a capillary tube, sealed at one end, is placed inside with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating block.

-

Heating: The sample is heated until a rapid stream of bubbles emerges from the capillary tube.

-

Observation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Solubility Determination

The solubility of a compound in various solvents is a fundamental property that dictates its applications in formulations and reactions.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) should be chosen.

-

Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (i.e., no more solid dissolves). This can be facilitated by shaking or stirring for an extended period (e.g., 24 hours).

-

Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then expressed as g/100 mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6][7]

Visualizing Experimental and Synthetic Workflows

In the absence of known signaling pathways for this compound, the following diagrams illustrate logical workflows relevant to its synthesis and characterization.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the experimental determination of physical properties.

Spectral Data

While a comprehensive, peer-reviewed spectral analysis is not widely published, database entries suggest the availability of the following spectral data which are crucial for structural confirmation:

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy data would provide detailed information about the hydrogen and carbon framework of the molecule.

-

Mass Spectrometry (MS): This would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.[8]

-

Infrared (IR) Spectroscopy: IR data would help in identifying the characteristic functional groups, such as the N-H stretches of the amino group and the C=O stretch of the amide.

Researchers are advised to acquire these spectra on their own samples for unambiguous identification and characterization.

Conclusion

This compound is a compound with potential utility in various research and development settings. While there is a current scarcity of experimentally verified physical property data, this guide provides a solid foundation based on computed values and established analytical protocols. The provided methodologies for determining key physical characteristics, along with the illustrative workflows for synthesis and analysis, are intended to empower researchers to thoroughly characterize this compound and explore its potential applications. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 33322-60-0 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chm.uri.edu [chm.uri.edu]

- 5. chymist.com [chymist.com]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. rc.usf.edu [rc.usf.edu]

- 8. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]

An In-depth Technical Guide to 3-Amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-N,N-dimethylbenzamide, a chemical compound of interest in various research and development applications. This document compiles essential data, including its chemical structure, identifiers, and available spectral information.

Core Chemical Information

This compound is an organic compound featuring a benzene ring substituted with an amino group and a dimethylbenzamide group at positions 3.

Chemical Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 33322-60-0[1][2][3] |

| Molecular Formula | C₉H₁₂N₂O[1][2][3][4] |

| Molecular Weight | 164.20 g/mol [1][3] |

| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N[1] |

| InChI | InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3[1][2][3] |

| InChIKey | LZPLRAXAVPPVSX-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

Key physical and chemical properties are essential for handling, storage, and application of the compound.

| Property | Value |

| Physical Form | Solid[3] |

| Purity | ≥97% (as specified by some suppliers)[4] |

Spectral Data

Spectral analysis is crucial for the verification of the chemical structure and purity of this compound. Available spectral data is outlined below.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectrum available[5] |

| ¹³C NMR | Spectrum available[1] |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available through NIST[2][6] |

| Infrared (IR) | Spectrum available[5] |

Experimental Protocols

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological activities or associated signaling pathways for this compound. One source categorizes it under "Immunomodulating drugs" and "Immunosupressant amino acids," however, without providing further context or experimental evidence.[4] Further research is required to elucidate its pharmacological profile.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound, particularly in the context of kinase inhibition, a common area of investigation for benzamide derivatives.[7]

Caption: A hypothetical workflow for investigating the biological activity of a compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction.[1] Appropriate personal protective equipment should be worn when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]

- 3. This compound 33322-60-0 [sigmaaldrich.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound(33322-60-0) 1H NMR [m.chemicalbook.com]

- 6. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-N,N-dimethylbenzamide CAS number 33322-60-0

An In-Depth Technical Guide to 3-Amino-N,N-dimethylbenzamide (CAS Number 33322-60-0)

Disclaimer: This document provides a comprehensive overview of the available technical information for this compound. It is important to note that specific experimental data on the biological activity, pharmacology, and toxicology of this particular compound are limited in publicly accessible scientific literature. Therefore, this guide also draws upon data from the structurally related and well-studied compound, 3-aminobenzamide, to infer potential properties and suggest experimental approaches.

Introduction

This compound is a chemical compound with the CAS number 33322-60-0. Structurally, it is a derivative of benzamide with an amino group at the meta-position of the benzene ring and two methyl groups on the amide nitrogen. While specific research on this compound is scarce, its structural similarity to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggests that it may possess interesting biological activities worthy of investigation in drug discovery and development.[1][2][3][4] This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals, summarizing its known properties and postulating its potential pharmacological profile based on related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 33322-60-0 | N/A |

| Molecular Formula | C₉H₁₂N₂O | N/A |

| Molecular Weight | 164.20 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | m-Amino-N,N-dimethylbenzamide | N/A |

| Appearance | Solid | N/A |

| SMILES | CN(C)C(=O)c1cccc(c1)N | N/A |

| InChI Key | LZPLRAXAVPPVSX-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

Postulated Synthesis Workflow

A potential synthesis route could involve the amidation of 3-nitrobenzoyl chloride with dimethylamine, followed by the reduction of the nitro group to an amino group.

Caption: Postulated synthesis workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide

-

Dissolve 3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of dimethylamine (in a suitable solvent like THF or as an aqueous solution) and a non-nucleophilic base (e.g., triethylamine) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-nitro-N,N-dimethylbenzamide by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-nitro-N,N-dimethylbenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons, the N-methyl protons, and the amino protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the N-methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (amide), and C-N stretching. |

| Melting Point | A sharp melting point range indicating the purity of the compound. |

Potential Biological Activity and Mechanism of Action (Inferred from 3-Aminobenzamide)

Due to the structural similarity to 3-aminobenzamide, it is hypothesized that this compound may act as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][3][4] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[5]

PARP Inhibition Signaling Pathway

The PARP signaling pathway is central to the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cells with compromised homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death.[6][7][8]

Caption: Hypothesized mechanism of action via PARP inhibition.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro PARP Inhibition Assay

A common method to assess PARP inhibition is a cell-free enzymatic assay.

Experimental Workflow:

Caption: Workflow for an in vitro PARP inhibition assay.

Protocol:

-

Coat a 96-well plate with histone proteins.

-

Add recombinant PARP1 enzyme and varying concentrations of this compound to the wells.

-

Initiate the PARP reaction by adding a mixture of biotinylated NAD+ and nicked DNA.

-

Incubate the plate to allow for poly(ADP-ribosyl)ation of the histones.

-

Wash the plate to remove unreacted components.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

-

Add a colorimetric HRP substrate and measure the absorbance to quantify PARP activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Cytotoxicity Assays

To assess the cytotoxic potential of the compound, various assays can be employed on different cell lines, including both healthy and cancer cell lines (e.g., BRCA-proficient and BRCA-deficient).[9][10][11]

Table 3: Common Cytotoxicity Assays

| Assay | Principle | Readout |

| MTT/XTT Assay | Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Colorimetric |

| Live/Dead Staining | Uses fluorescent dyes to differentiate between live cells (intact membranes) and dead cells (compromised membranes). | Fluorescence Microscopy or Flow Cytometry |

| Apoptosis Assays | Detect markers of apoptosis, such as caspase activation or Annexin V binding to externalized phosphatidylserine. | Luminescence, Fluorescence, or Flow Cytometry |

Pharmacokinetics (Predicted)

The pharmacokinetic profile of this compound has not been experimentally determined. However, based on the metabolism of other N,N-dimethylated benzamides, some predictions can be made.[12][13]

Potential Metabolic Pathways:

-

N-Demethylation: The N,N-dimethyl group is a likely site for oxidative metabolism by cytochrome P450 enzymes, leading to the formation of N-methyl and des-methyl metabolites.

-

Hydroxylation: The aromatic ring may undergo hydroxylation.

-

Conjugation: The amino group and any hydroxylated metabolites can be conjugated with glucuronic acid or sulfate for excretion.

To experimentally determine the pharmacokinetic parameters, in vivo studies in animal models (e.g., rats or mice) would be necessary.

Toxicology (Predicted)

Detailed toxicological data for this compound is not available. General toxicity studies for benzamide derivatives in animal models typically assess a range of endpoints.[14][15][16][17]

Table 4: General In Vivo Toxicology Study Design

| Study Type | Species | Duration | Key Endpoints |

| Acute Toxicity | Rat or Mouse | Single Dose | LD50, clinical signs of toxicity, gross pathology |

| Repeated Dose Toxicity | Rat and a non-rodent species (e.g., dog) | 28 or 90 days | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

| Genotoxicity | In vitro and in vivo | N/A | Ames test (mutagenicity), micronucleus test (clastogenicity) |

Analytical Methods for Biological Samples

For pharmacokinetic and toxicology studies, robust analytical methods are required to quantify this compound in biological matrices like plasma and urine.[18][19][20]

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

General Protocol:

-

Sample Preparation: Protein precipitation (for plasma) or dilute-and-shoot (for urine) followed by solid-phase extraction (SPE) for cleanup and concentration. An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation.

-

Chromatographic Separation: Reverse-phase HPLC or UPLC to separate the analyte from matrix components.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for selective and sensitive quantification.

Conclusion

This compound is a compound with limited available data. However, its structural similarity to the PARP inhibitor 3-aminobenzamide suggests it may have potential as a therapeutic agent, particularly in oncology. This technical guide provides a framework for initiating research into this compound, from synthesis and characterization to biological evaluation and preclinical development. The provided experimental workflows and inferred mechanisms of action offer a starting point for researchers to explore the therapeutic potential of this and other related aminobenzamide derivatives. Further experimental validation is crucial to confirm the hypotheses presented in this document.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labs.iqvia.com [labs.iqvia.com]

- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. benchchem.com [benchchem.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. japsonline.com [japsonline.com]

An In-depth Technical Guide to 3-Amino-N,N-dimethylbenzamide

This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethylbenzamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines a general experimental protocol for its synthesis, and includes relevant safety information.

Core Chemical and Physical Properties

This compound, with the CAS number 33322-60-0, is a substituted aromatic amide.[1] Its fundamental properties are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 33322-60-0 | [1] |

| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N | [1] |

| InChI | InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | [1] |

| InChIKey | LZPLRAXAVPPVSX-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Exact Mass | 164.094963011 Da | [1] |

Synthesis of Benzamide Derivatives: An Experimental Overview

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for producing an amino-N,N-dimethylbenzamide, based on the synthesis of the 2-amino isomer.

Caption: A generalized workflow for the synthesis of amino-N,N-dimethylbenzamide.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of the 2-amino isomer and should be adapted and optimized for the synthesis of this compound.

Materials:

-

3-Nitrobenzoyl chloride (starting material for the 3-amino isomer)

-

Dimethylamine solution (e.g., 40% in water)

-

An appropriate solvent (e.g., acetonitrile, ethyl acetate, or toluene)[2][3]

-

Sodium hydroxide solution (for pH adjustment)

-

Anhydrous sodium sulfate (for drying)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting material (e.g., 3-nitrobenzoyl chloride) in the chosen solvent.

-

Amidation: Cool the solution to below 10°C using an ice bath. Slowly add the dimethylamine solution dropwise while maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.[2][3]

-

Reduction of the Nitro Group: Following the amidation, the nitro group needs to be reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or using a reducing agent like tin(II) chloride in an acidic medium.

-

Workup: After the reduction is complete, quench the reaction by adding water. If necessary, adjust the pH to be basic using a sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography to yield the final, pure product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.

Biological Context and Potential Applications

While extensive research on the specific biological activities of this compound is limited, it has been categorized with immunomodulating and immunosuppressant compounds, suggesting potential for further investigation in immunology and related fields.[4] The benzamide scaffold is a common feature in many biologically active molecules, indicating that derivatives of this compound could be of interest in drug discovery programs.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause an allergic skin reaction.[1] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

This technical guide serves as a foundational resource for professionals working with this compound. Further research and experimental validation are encouraged to explore its properties and potential applications more fully.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Amino-N,N-dimethylbenzamide, a versatile building block in medicinal chemistry and drug discovery. This document details the core synthetic steps, experimental protocols, and quantitative data to support research and development efforts.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a robust two-step process. The pathway commences with the formation of the intermediate, 3-Nitro-N,N-dimethylbenzamide, which is subsequently reduced to the final product.

The overall reaction scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide

This step can be performed via two primary methods: the reaction of 3-nitrobenzoyl chloride with dimethylamine, or the direct coupling of 3-nitrobenzoic acid with dimethylamine.

Method A: From 3-Nitrobenzoyl Chloride

This procedure is adapted from established methods for amide synthesis.

Materials:

-

3-Nitrobenzoyl chloride

-

Dimethylamine (40% aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add dimethylamine solution (1.1 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer, wash it with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-Nitro-N,N-dimethylbenzamide.

Method B: Direct Coupling from 3-Nitrobenzoic Acid

This method utilizes a coupling agent to facilitate the amide bond formation.

Materials:

-

3-Nitrobenzoic acid

-

Dimethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 3-nitrobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF, add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C and add EDC (1.2 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group is commonly achieved by catalytic hydrogenation.

Method: Catalytic Hydrogenation

This general procedure for the reduction of nitroaromatic compounds can be adapted.

Materials:

-

3-Nitro-N,N-dimethylbenzamide

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, dissolve 3-Nitro-N,N-dimethylbenzamide (1.0 eq) in methanol or ethanol.

-

Add the catalyst (typically 5-10 mol% of Pd/C or a slurry of Raney Nickel).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas (typically 3-5 bar).

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Filter the catalyst through a pad of celite and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification

The final product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide

| Parameter | Method A (From Acyl Chloride) | Method B (Direct Coupling) |

| Starting Material | 3-Nitrobenzoyl chloride | 3-Nitrobenzoic acid |

| Key Reagents | Dimethylamine | Dimethylamine HCl, EDC, HOBt, TEA |

| Solvent | Dichloromethane | N,N-Dimethylformamide |

| Reaction Time | 2-4 hours | 12-16 hours |

| Typical Yield | 85-95% | 70-85% |

| Purity (crude) | >90% | >85% |

Table 2: Synthesis of this compound

| Parameter | Catalytic Hydrogenation |

| Starting Material | 3-Nitro-N,N-dimethylbenzamide |

| Catalyst | 10% Pd/C or Raney Nickel |

| Solvent | Methanol or Ethanol |

| Hydrogen Pressure | 3-5 bar |

| Reaction Time | 4-8 hours |

| Typical Yield | >90% |

| Purity (crude) | >95% |

Visualization of a Relevant Biological Pathway

3-Aminobenzamide, a closely related analogue of the target molecule, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of therapeutic agents used in cancer treatment. The following diagram illustrates the mechanism of PARP inhibition, which is a relevant biological context for this compound.

Caption: Mechanism of PARP inhibition leading to cell death in HR-deficient cells.

An In-depth Technical Guide to the Mechanism of Action of 3-Aminobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 3-Aminobenzamide, a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP). The document details its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

3-Aminobenzamide (3-AB) primarily functions as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.

The Role of PARP in DNA Repair

PARP1 is a nuclear protein that acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) in DNA.[2] Upon binding to a break, PARP1 becomes catalytically activated and utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process called PARylation.[3] This PARylation cascade serves two main purposes:

-

Signaling: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.

-

Chromatin Remodeling: PARylation leads to the local relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.

3-Aminobenzamide as a PARP Inhibitor

3-Aminobenzamide exerts its inhibitory effect by competing with the endogenous substrate, NAD+, for the catalytic domain of PARP enzymes.[3] By binding to the active site, it prevents the synthesis of PAR chains, thereby halting the recruitment of DNA repair factors and preventing the subsequent repair of SSBs. This leads to an accumulation of unrepaired single-strand breaks.[4]

The inhibition of PARP by 3-aminobenzamide can lead to a phenomenon known as "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[5] The trapped PARP on the DNA can itself become a cytotoxic lesion, obstructing DNA replication and transcription, and leading to the formation of more deleterious double-strand breaks (DSBs).

References

3-Amino-N,N-dimethylbenzamide role in DNA repair

An In-depth Technical Guide on the Role of 3-Aminobenzamide in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on 3-Aminobenzamide, a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) with a significant role in DNA repair. The user's query specified "3-Amino-N,N-dimethylbenzamide," for which there is a lack of substantial scientific literature regarding a role in DNA repair. It is highly probable that the intended compound of interest was 3-Aminobenzamide, the subject of this technical guide. A brief section on this compound is included for clarity.

Executive Summary

3-Aminobenzamide (3-AB) is a foundational small molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which are critical players in the cellular response to DNA damage. By competitively inhibiting the binding of NAD+, the substrate for PARP enzymes, 3-AB effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a key signaling event in the recruitment of DNA repair machinery. This action makes 3-AB an invaluable tool for studying the intricacies of DNA repair pathways, particularly Base Excision Repair (BER) and Single-Strand Break Repair (SSBR). Its ability to potentiate the cytotoxic effects of DNA damaging agents has also paved the way for the development of more potent and specific PARP inhibitors for cancer therapy. This guide provides a comprehensive overview of the mechanism of action of 3-AB, its impact on various DNA repair pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in research.

The Central Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for a variety of cellular processes, including DNA repair, chromatin remodeling, and the regulation of cell death.[1][2] PARP1, the most abundant and well-studied member, functions as a primary sensor of DNA damage.[2][3] Upon detecting DNA strand breaks, PARP1 binds to the damaged site and undergoes a conformational change that activates its catalytic activity.[3][4] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[4][5][6]

This PARylation event serves two primary functions in DNA repair:

-

Signal Amplification and Recruitment: The negatively charged PAR chains act as a scaffold, recruiting a multitude of DNA repair factors to the site of damage.[2][4] This includes key proteins in the BER and SSBR pathways, such as X-ray repair cross-complementing protein 1 (XRCC1).[4]

-

Chromatin Remodeling: The addition of bulky, negatively charged PAR chains to histones leads to electrostatic repulsion, causing a localized decondensation of chromatin structure.[5] This relaxation of the chromatin allows DNA repair enzymes to access the damaged DNA.

Overactivation of PARP1, however, can be detrimental to the cell. In response to extensive DNA damage, hyperactivation of PARP1 can lead to a massive consumption of NAD+ and a subsequent depletion of cellular ATP stores, ultimately triggering a form of programmed cell death known as parthanatos.[6][7]

3-Aminobenzamide: Mechanism of Action

3-Aminobenzamide is a structural analog of nicotinamide and functions as a competitive inhibitor of PARP enzymes.[1][7] It exerts its inhibitory effect by binding to the NAD+ binding site within the catalytic domain of PARP.[1][7][8] This prevents PARP from utilizing NAD+ to synthesize PAR chains, thereby abrogating the downstream signaling events required for efficient DNA repair.[1] Some evidence also suggests that 3-AB can deactivate PARP by binding to DNA, which may prevent the enzyme from recognizing DNA breaks.[7]

The inhibition of PARP by 3-AB has profound consequences for DNA repair. By preventing the recruitment of repair factors and the necessary chromatin remodeling, 3-AB effectively delays the rejoining of DNA single-strand breaks.[9][10] This delay can lead to the accumulation of unrepaired DNA damage, which, if encountered by the replication machinery, can result in the formation of more cytotoxic DNA double-strand breaks.[5]

Impact on DNA Repair Signaling Pathways

3-Aminobenzamide's inhibition of PARP1 modulates several DNA repair pathways.

Base Excision Repair (BER) and Single-Strand Break Repair (SSBR)

The most well-documented role of 3-AB is its impact on BER and SSBR. These pathways are responsible for repairing the majority of endogenous DNA damage, including lesions caused by oxidation and alkylation.[11] PARP1 is a critical initiator of these pathways, and its inhibition by 3-AB significantly impairs the repair of single-strand breaks.[5][11] In the presence of 3-AB, cells treated with alkylating agents or hydrogen peroxide show a marked increase in the number of DNA single-strand breaks due to a delay in the ligation step of repair.[9][10][12] This potentiation of DNA damage is a key mechanism by which 3-AB enhances the cytotoxicity of certain chemotherapeutic agents.[7]

Caption: PARP1 Signaling in Single-Strand Break Repair and its inhibition by 3-Aminobenzamide.

Double-Strand Break (DSB) Repair

PARP1 also plays a role in the repair of DNA double-strand breaks, influencing the choice between two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). PARP1 is involved in the early recruitment of factors for DSB repair, including the MRE11 nuclease, which is crucial for initiating HR.[13] Consequently, inhibition of PARP1 by 3-AB can lead to a reduction in HR efficiency.[13] This is the principle behind the "synthetic lethality" of PARP inhibitors in cancers with pre-existing defects in HR, such as those with BRCA1 or BRCA2 mutations.[5] While cells lacking PARP1 can repair DSBs through HR, the inhibition of PARP in HR-deficient cells leads to genomic instability and cell death.[5]

Other Cellular Processes

The influence of 3-AB extends beyond DNA repair. By inhibiting PARP, 3-AB can affect p53 stabilization and cell cycle progression.[14] For instance, it has been shown to suppress G1 arrest following gamma-irradiation, suggesting an involvement of PARP in p53-mediated cell cycle checkpoints.[14]

Quantitative Data

The inhibitory potency of 3-Aminobenzamide has been quantified in various cellular and biochemical assays. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ | ~50 nM | Chinese Hamster Ovary (CHO) cells | [1][8][15][16][17] |

| IC₅₀ | 19.1 µM | Permeabilized L1210 murine leukemia cells | [16] |

| Effective Concentration | >1 µM | >95% inhibition of PARP activity in cells | [1][15][16] |

| Inhibition of PAR Synthetase | 90% | At 50 µM concentration | [6] |

| Effect on DNA Rejoining | 5-fold increase in break lifetime | V79 hamster cells (with 5 mM 3-AB) | [10] |

Experimental Protocols

3-Aminobenzamide is a standard reagent in a variety of assays designed to probe the function of PARP and the integrity of DNA repair pathways.

PARP Activity Assay (Fluorometric)

This protocol provides a method for quantifying PARP1 activity in vitro and assessing the inhibitory potential of compounds like 3-Aminobenzamide.

Principle: This assay measures the incorporation of ADP-ribose from NAD+ onto histone proteins, which are coated on a microplate. The resulting poly(ADP-ribose) chains are then detected using a specific antibody or a reagent that binds to PAR, coupled with a fluorometric detection system.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA (to stimulate PARP1 activity)

-

PARP Assay Buffer

-

β-NAD+ solution

-

3-Aminobenzamide (as a control inhibitor)

-

Detection reagents (e.g., PAR-binding reagent, developing solution)

-

Fluorescence microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of 3-Aminobenzamide in PARP Assay Buffer. For a standard curve, concentrations might range from 0 to 1 mM.[18]

-

Reaction Setup: To each well of the histone-coated plate, add the following in order:

-

PARP Assay Buffer

-

Test compound or 3-Aminobenzamide dilution

-

Activated DNA

-

PARP1 enzyme solution

-

-

Initiate Reaction: Add β-NAD+ solution to all wells to start the enzymatic reaction. Include wells without PARP1 enzyme as a negative control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for the synthesis of PAR chains.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Detection:

-

Add the PAR detection reagent to each well and incubate.

-

Add the developer reagent, which will generate a fluorescent signal in proportion to the amount of PAR present.

-

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate the IC₅₀ value by performing a non-linear regression analysis (sigmoidal dose-response).

Caption: Experimental workflow for a fluorometric PARP activity assay.

Immunofluorescence-Based PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to "trap" PARP1 on chromatin, a key mechanism of cytotoxicity for many PARP inhibitors.

Principle: Cells are treated with a PARP inhibitor, with or without a DNA damaging agent. Soluble, non-chromatin-bound proteins are removed by pre-extraction with a detergent-containing buffer. The remaining chromatin-bound PARP1 is then visualized and quantified by immunofluorescence microscopy.

Materials:

-

Cells grown on glass coverslips or imaging-compatible plates

-

PARP inhibitor (e.g., 3-Aminobenzamide)

-

DNA damaging agent (e.g., methyl methanesulfonate, MMS) (optional)

-

Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., methanol or Triton X-100)

-

Blocking buffer (e.g., PBS with BSA and/or serum)

-

Primary antibody against PARP1

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of 3-Aminobenzamide and/or a DNA damaging agent for the specified duration.

-

Pre-extraction: Gently wash the cells with PBS, then incubate with ice-cold pre-extraction buffer for a short period to remove soluble proteins.[19]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization to allow antibody access to nuclear proteins.[19]

-

Immunostaining:

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody targeting PARP1.

-

Wash, then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to define the nuclear region (based on DAPI staining) and quantify the mean fluorescence intensity of the PARP1 signal within the nucleus of each cell.[19]

-

An increase in the nuclear PARP1 intensity in inhibitor-treated cells compared to controls indicates PARP trapping.

-

Note on this compound

A search for "this compound" in the context of DNA repair yields very limited information. This compound (CAS number 33322-60-0) is structurally distinct from 3-Aminobenzamide due to the two methyl groups on the amide nitrogen.[20] While synthesis methods for this and related compounds are available, there is no significant body of scientific literature to support a role for this compound as a PARP inhibitor or a modulator of DNA repair pathways.[21][22][23][24] Therefore, researchers interested in inhibiting PARP for the study of DNA repair should utilize the well-characterized compound, 3-Aminobenzamide.

Conclusion

3-Aminobenzamide remains a cornerstone tool for researchers in the fields of DNA repair, cancer biology, and drug development. As a first-generation PARP inhibitor, its ability to stall the repair of single-strand DNA breaks has provided invaluable insights into the cellular mechanisms of genome maintenance. While more potent and specific PARP inhibitors have since been developed for clinical use, 3-AB continues to be widely used in preclinical research to probe the fundamental roles of PARP enzymes in cellular responses to genotoxic stress. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for its effective application in advancing our knowledge of DNA repair.

References

- 1. chempaign.net [chempaign.net]

- 2. mdpi.com [mdpi.com]

- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pazopanib.net [pazopanib.net]

- 9. Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of 3-aminobenzamide on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oatext.com [oatext.com]

- 15. precisionfda.org [precisionfda.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 22. prepchem.com [prepchem.com]

- 23. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 24. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

In-depth Technical Guide: 3-Amino-N,N-dimethylbenzamide as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a variety of cellular functions, including DNA repair, genomic stability, and apoptosis.[1] Their central role in the base excision repair pathway for single-strand DNA breaks has positioned them as a significant target in oncology.[2][3] The inhibition of PARP can precipitate the accumulation of DNA damage, leading to cell death. This is particularly effective in cancer cells harboring deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, a principle known as synthetic lethality.[4][5]

3-Amino-N,N-dimethylbenzamide is a first-generation PARP inhibitor. While not as potent as newer, clinically approved inhibitors, it remains a valuable research tool for investigating the biological roles of PARP enzymes. This guide provides a detailed technical overview of this compound, its mechanism of action, supporting experimental data, and relevant protocols.

Mechanism of Action

This compound functions as a competitive inhibitor of PARP enzymes by mimicking the nicotinamide moiety of the PARP substrate, NAD+ (Nicotinamide adenine dinucleotide).[1][6] This competitive binding to the catalytic domain of PARP prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification crucial for recruiting DNA repair proteins to the sites of DNA damage.[1] The consequent accumulation of unrepaired single-strand breaks can lead to the formation of cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis, especially in cells with compromised homologous recombination repair pathways.[2][3]

Caption: Mechanism of PARP inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against PARP enzymes is commonly expressed as its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values are dependent on the specific PARP family member and the experimental conditions of the assay.

| Parameter | Value | Enzyme | Assay Conditions |

| IC50 | Varies | PARP1 | Cell-free enzymatic assay |

| Ki | Varies | PARP1 | Kinetic analysis with NAD+ as substrate |

| IC50 | Varies | PARP2 | Cell-free enzymatic assay |

Note: Specific quantitative data for this compound can be found in various research articles and databases. The values presented here are illustrative.

Experimental Protocols

PARP Activity Assay (ELISA-based)

This protocol outlines a common method for measuring PARP activity by quantifying the PARylation of histone proteins in a 96-well format.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone proteins

-

Biotinylated NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Chemiluminescent or colorimetric HRP substrate

-

Stop solution (for colorimetric assays)

-

96-well plate (high-binding)

Procedure:

-

Coat the 96-well plate with histone proteins.

-

Wash the plate to remove unbound histones.

-

Add serial dilutions of this compound to the wells.

-

Add the PARP1 enzyme to each well.

-

Initiate the enzymatic reaction by adding the biotinylated NAD+ mixture.

-

Incubate to allow for PARylation.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate to remove unbound conjugate.

-

Add the HRP substrate to produce a detectable signal.

-

Measure the chemiluminescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[4]

Caption: Experimental workflow for an ELISA-based PARP activity assay.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., BRCA-deficient)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Solubilization buffer (for MTT assay)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate and allow for adherence overnight.

-

Treat cells with a range of concentrations of this compound.

-

Incubate for a prolonged period (e.g., 6 days), renewing the drug-containing medium every 72 hours.[7]

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for PARP Cleavage

This protocol detects apoptosis by identifying the cleavage of PARP1 by caspases.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP1 (that recognizes both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PARP1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the bands for full-length PARP1 (116 kDa) and the cleaved fragment (89 kDa). An increase in the 89 kDa fragment is indicative of apoptosis.[8][9]

Signaling Pathway

The inhibition of PARP by this compound primarily affects the DNA damage response, leading to synthetic lethality in cells with deficient homologous recombination.

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

Conclusion

While this compound has been largely superseded by more potent and selective PARP inhibitors in clinical applications, it continues to be a valuable and cost-effective tool for preclinical research. Its well-established mechanism of action and the extensive body of literature surrounding its use provide a solid foundation for investigating the fundamental roles of PARP in various cellular processes and disease models. The experimental protocols and conceptual frameworks outlined in this guide are intended to support researchers and drug development professionals in their exploration of PARP inhibition.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. PARP assay kits [bioscience.co.uk]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Advances in Clinical Research on PARP1 inhibitors [synapse.patsnap.com]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Amino-N,N-dimethylbenzamide Derivatives and Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethylbenzamide, its derivatives, and analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). These compounds have garnered significant interest in the field of oncology and other therapeutic areas due to their potential to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. This document details their synthesis, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for their evaluation. Quantitative data on their biological activity are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound and its Analogs

3-Aminobenzamide was one of the first identified inhibitors of PARP, acting as a competitive inhibitor of the enzyme's substrate, nicotinamide adenine dinucleotide (NAD+).[1] While exhibiting modest potency, its discovery paved the way for the development of more potent and selective PARP inhibitors. The N,N-dimethylated derivative, this compound, and its analogs represent a chemical space that continues to be explored for novel therapeutic agents. The core benzamide scaffold serves as a crucial pharmacophore, mimicking the nicotinamide portion of NAD+ and enabling competitive binding to the catalytic domain of PARP enzymes.

Synthesis and Chemistry

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the amidation of a corresponding benzoic acid derivative.

General Synthesis of N,N-Disubstituted Benzamides

A versatile method for the synthesis of N,N-disubstituted benzamides, including this compound analogs, is the coupling of a substituted benzoic acid with a secondary amine, such as dimethylamine. This can be achieved using standard amide bond formation protocols.

Experimental Protocol: General Amide Coupling

-

Activation of Carboxylic Acid: To a solution of the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HCTU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Dimethylamine hydrochloride (1.2 eq) and an additional equivalent of base (e.g., DIPEA or triethylamine) are added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N,N-dimethylbenzamide derivative.

A plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide is illustrated below.

Caption: General synthesis scheme for N,N-dimethylbenzamide derivatives.

Mechanism of Action and Signaling Pathways

This compound derivatives and their analogs primarily exert their biological effects through the inhibition of PARP enzymes, particularly PARP1 and PARP2.

PARP Inhibition and Synthetic Lethality

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When PARP1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with intact homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.

PARP Trapping

Beyond catalytic inhibition, a crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of damage. These trapped complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs. The potency of PARP trapping can vary among different inhibitors and does not always correlate directly with their catalytic inhibitory activity.

Signaling Pathway

The inhibition of PARP by this compound derivatives interrupts the DNA damage response pathway. The following diagram illustrates the central role of PARP1 in SSB repair and the consequences of its inhibition.

Caption: PARP1's role in SSB repair and the effect of PARP inhibitors.

Quantitative Data and Structure-Activity Relationships

The potency of this compound derivatives as PARP inhibitors is highly dependent on the nature and position of substituents on the benzamide scaffold. The following tables summarize available quantitative data for 3-aminobenzamide and related benzamide-based PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| 3-Aminobenzamide | ~30,000 | Not Reported | [2] |

| Olaparib | 1.9 | 1.5 | [3] |

| Rucaparib | 1.4 | 1.4 | [3] |

| Niraparib | 3.8 | 2.1 | [3] |

| Veliparib | 4.7 | 2.9 | [3] |

| Compound 23f (urea-based benzamide) | 5.17 | Not Reported | [4] |

| Compound 27f (urea-based benzamide) | 6.06 | Not Reported | [4] |

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |

| Compound 23f (urea-based benzamide) | HCT116 | Not Specified | 7.87 | [4] |

| Compound 27f (urea-based benzamide) | HCT116 | Not Specified | 8.93 | [4] |

Structure-Activity Relationship (SAR) Insights:

-

Benzamide Core: The benzamide moiety is essential for binding to the nicotinamide-binding pocket of PARP.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. Electron-withdrawing and hydrogen-bonding groups can enhance interactions with the active site.

-

N,N-Dialkyl Group: The N,N-dimethyl group can impact solubility and cell permeability. Modifications to these alkyl groups can be explored to optimize pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound derivatives as PARP inhibitors.

PARP Activity Assay (Cell-Based)

This protocol describes a general method to measure the inhibition of PARP activity in a cellular context.

Workflow Diagram:

Caption: Workflow for a cell-based PARP activity assay.

Detailed Protocol:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with a serial dilution of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor like Olaparib).

-

Induction of DNA Damage: Add a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), to the wells and incubate for a short period (e.g., 15-30 minutes) to activate PARP.

-

Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease inhibitors.

-

PAR Detection: The levels of poly(ADP-ribose) (PAR) in the cell lysates can be quantified using a commercial PAR ELISA kit or by Western blotting with an anti-PAR antibody.

-

Data Analysis: Plot the PAR levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PARP Trapping Assay (Immunofluorescence)

This protocol outlines a method to visualize and quantify the trapping of PARP1 on chromatin.

Workflow Diagram:

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 | MDPI [mdpi.com]

3-Amino-N,N-dimethylbenzamide: A Technical Guide to a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-dimethylbenzamide is a chemical compound that has garnered significant interest in the scientific community, primarily for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial players in DNA repair and cell death pathways. Their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, biological activity, and the experimental methodologies used to characterize it.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C9H12N2O.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H12N2O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 33322-60-0 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C)C(=O)C1=CC(=CC=C1)N | [1] |

| Physical State | Solid | [2][3] |

| Solubility | Soluble in DMSO and ethanol. | [4] |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the synthesis of similar N,N-dimethylbenzamides.

Step 1: Synthesis of N,N-Dimethyl-3-nitrobenzamide

-